Structural Minimalism as a Differentiator: The Absence of a 3-Position Substituent
The defining structural feature of CAS 1207016-55-4 is the unsubstituted 3-position of the pyridazinone ring (R=H), in contrast to the majority of biologically-profiled analogs which bear aryl, heteroaryl, or alkyl substituents at this position. For example, the closest disclosed active analog, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921534-76-1), contains a phenyl group that increases molecular weight, lipophilicity, and potential for pi-stacking interactions . No direct comparative biological data are publicly available for these two compounds. This evidence is therefore classified as Class-level inference based on structural analysis.
| Evidence Dimension | Molecular size and lipophilicity (structural differentiation) |
|---|---|
| Target Compound Data | MW 280.31 g/mol; XLogP3-AA: -0.9; no 3-substituent (R=H) |
| Comparator Or Baseline | N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921534-76-1); MW 368.4 g/mol; 3-phenyl substituent present |
| Quantified Difference | MW difference: -88.1 g/mol (24% smaller); XLogP difference: not computationally available for the comparator, but the addition of a phenyl group is expected to increase logP by approximately 1.5-2.0 units |
| Conditions | In silico computed properties (PubChem 2021.05.07 release) [1] |
Why This Matters
A smaller, less lipophilic scaffold offers advantages in fragment-based screening and may serve as a cleaner negative control for evaluating the contribution of 3-position substituents to target engagement.
- [1] PubChem. (2026). Computed Properties for CID 45496985. National Center for Biotechnology Information. View Source
